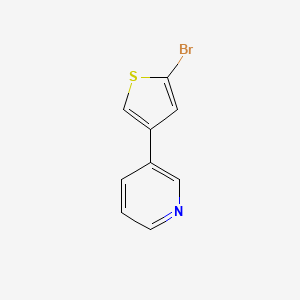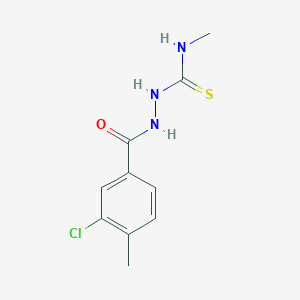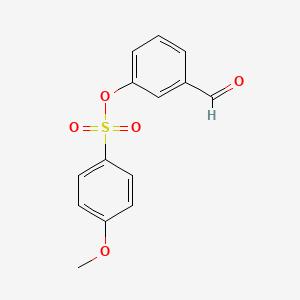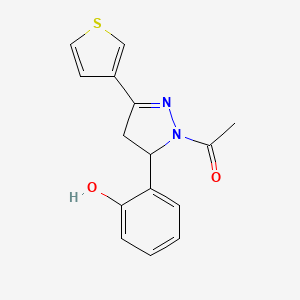
3-(5-Bromothiophen-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromothiophen-3-yl)pyridine is a chemical compound with the molecular formula C9H6BrNS and a molecular weight of 240.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-(5-Bromothiophen-3-yl)pyridine consists of a pyridine ring attached to a thiophene ring via a carbon-carbon bond . The thiophene ring contains a sulfur atom, and there is a bromine atom attached to the fifth carbon of the thiophene ring .Physical And Chemical Properties Analysis
3-(5-Bromothiophen-3-yl)pyridine is a powder at room temperature . The compound is stable under normal conditions and should be stored in a cool, well-ventilated place .Aplicaciones Científicas De Investigación
1. Multicomponent Synthesis
3-(5-Bromothiophen-3-yl)pyridine serves as a starting material for the green and efficient synthesis of Hantzsch 1,4-dihydropyridine derivatives via a one-pot multicomponent reaction. This reaction, catalyzed by ceric ammonium nitrate (CAN), is performed under solvent-free conditions and yields compounds with significant antibacterial and antifungal activities. However, these compounds did not exhibit cytotoxicity against breast tumor cell lines (BT-549) (Sharma, Rajani, & Patel, 2017).
2. DNA Interaction and Cytotoxicity Studies
3-(5-Bromothiophen-3-yl)pyridine derivatives have been utilized in the synthesis of rhenium(I) complexes, which were characterized and studied for their DNA binding capabilities, cytotoxicity against cancer cell lines, and antibacterial activity. These studies revealed the potential of these complexes in targeted cancer therapy and as antibacterial agents (Varma et al., 2020).
3. CO2 Binding and Metal–Ligand Cooperation
Rhenium(I) triscarbonyl complexes decorated with 3-(5-Bromothiophen-3-yl)pyridine derivatives have shown promise in enabling CO2 binding through a formal [1,3] addition under Re–O and C–C bond formation. This application highlights the potential of such complexes in CO2 capture and storage technologies (Stichauer et al., 2017).
Propiedades
IUPAC Name |
3-(5-bromothiophen-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-4-8(6-12-9)7-2-1-3-11-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFXEUZTJRIUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Bromothiophen-3-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzylsulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2642110.png)
![2-ethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2642112.png)
![Acetonitrile, 2-[(4-methyl-2-quinolinyl)thio]-](/img/structure/B2642113.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2642116.png)


![2-Cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2642119.png)

![(E)-2-(4-methoxystyryl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B2642121.png)

![4-(4-ethoxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2642124.png)
![4-(dimethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2642126.png)

![1-(3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2642130.png)